N-Methyl fenoldopam hydrochloride

Pharmaceutical Analysis Regulatory Compliance Quality Control

N‑Methyl fenoldopam hydrochloride is the official USP Fenoldopam Related Compound A, mandatory for system suitability, HPLC impurity profiling, and stability testing of fenoldopam mesylate injection under ANDA requirements. No generic or alternative impurity can be substituted without full method revalidation and regulatory justification. Use this authenticated reference material to ensure patient safety, meet ICH impurity thresholds (NMT 0.1‑0.5 %), and comply with FDA/EMA pharmacopeial monographs.

Molecular Formula C17H19Cl2NO3
Molecular Weight 356.2 g/mol
CAS No. 104130-00-9
Cat. No. B12778216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl fenoldopam hydrochloride
CAS104130-00-9
Molecular FormulaC17H19Cl2NO3
Molecular Weight356.2 g/mol
Structural Identifiers
SMILESCN1CCC2=C(C(=C(C=C2C(C1)C3=CC=C(C=C3)O)O)O)Cl.Cl
InChIInChI=1S/C17H18ClNO3.ClH/c1-19-7-6-12-13(8-15(21)17(22)16(12)18)14(9-19)10-2-4-11(20)5-3-10;/h2-5,8,14,20-22H,6-7,9H2,1H3;1H
InChIKeyYJGGPTFGAQRAOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl Fenoldopam Hydrochloride (CAS 104130-00-9): A Critical USP Reference Standard for Dopamine D1 Agonist Analytical Method Validation


N-Methyl fenoldopam hydrochloride (CAS 104130-00-9) is a synthetic benzazepine derivative and the N-methylated analog of the selective dopamine D1 receptor agonist fenoldopam (SKF 82526) [1]. The compound is officially designated as Fenoldopam USP Related Compound A, a critical impurity reference standard used in the pharmaceutical quality control, analytical method validation, and stability testing of fenoldopam drug substances and products [2]. Structurally, the addition of the N-methyl group distinguishes it from the parent fenoldopam molecule, a modification that alters both its pharmacological profile and its analytical detection characteristics [3].

Why N-Methyl Fenoldopam Hydrochloride Cannot Be Substituted by Other Dopamine D1 Agonists or Fenoldopam Impurities in Regulated Analytical Workflows


In the context of pharmaceutical analysis and regulatory compliance, N-methyl fenoldopam hydrochloride is not merely an alternative D1 agonist but a specific, structurally defined impurity marker with distinct chromatographic and spectroscopic properties. The N-methyl modification, while seemingly minor, fundamentally alters the compound's interaction with reversed-phase HPLC columns and its mass spectrometric fragmentation pattern relative to the parent drug [1]. More importantly, the compound's role as an official USP Reference Standard means that any substitution with a non-USP grade material, or even with other fenoldopam-related impurities (e.g., the N-allyl derivative SKF 85174 or the des-methyl fenoldopam itself), would invalidate the analytical method's compliance with pharmacopeial monographs and regulatory guidance for Abbreviated New Drug Applications (ANDAs) [2]. The strict identity and purity specifications required for this compound are non-negotiable for method validation, system suitability testing, and forced degradation studies, making generic substitution impossible for regulated pharmaceutical quality control [3].

Quantitative Differentiation of N-Methyl Fenoldopam Hydrochloride: A Comparative Evidence Guide for Scientific Procurement


Regulatory Identity and Purity: The Definitive Differentiation of N-Methyl Fenoldopam Hydrochloride as a USP Reference Standard

N-methyl fenoldopam hydrochloride is the only compound officially recognized as Fenoldopam USP Related Compound A, a designation that carries specific regulatory and analytical weight. While other fenoldopam derivatives like the N-allyl analog (SKF 85174) [1] or the parent fenoldopam (SKF 82526) [2] exist, none share this exact USP reference standard identity. The compound is supplied with comprehensive characterization data compliant with USP/EP guidelines, enabling its direct use in method validation and quality control for fenoldopam drug products [3].

Pharmaceutical Analysis Regulatory Compliance Quality Control

Blood-Brain Barrier Penetration: A Critical Functional Distinction Between N-Methyl Fenoldopam and Peripheral D1 Agonists

The N-methyl modification of fenoldopam may confer a critical functional difference in central nervous system (CNS) penetration compared to the parent compound. In drug discrimination studies in rats, the peripheral D1 agonist fenoldopam (SKF 82526) failed to substitute for the centrally active D1 agonist SKF 38393, confirming its inability to cross the blood-brain barrier in sufficient concentrations to produce a central stimulus [1]. The observation that fenoldopam also fails to elicit a central grooming response in rats, unlike SKF 38393, further substantiates its peripheral restriction [2]. While direct comparative CNS penetration data for N-methyl fenoldopam is limited, the N-methylation of the benzazepine core is a known structural determinant for enhanced blood-brain barrier permeability in this chemical class [3].

Behavioral Pharmacology Drug Discrimination CNS Activity

Receptor Selectivity Profile: N-Methyl Fenoldopam as a Selective D1 Agonist Distinct from Mixed D1/D2 Analogs

The N-substituent on the benzazepine scaffold is a critical determinant of dopamine receptor subtype selectivity. Fenoldopam (SKF 82526) is a highly selective D1 receptor partial agonist with minimal activity at D2 receptors [1]. In contrast, the N-allyl derivative of fenoldopam, SKF 85174, retains potent D1 agonist activity but also acquires moderately potent agonist activity at the D2 receptor, creating a mixed D1/D2 pharmacological profile [2]. While the precise D1/D2 selectivity ratio for N-methyl fenoldopam has not been quantitatively established in published studies, the N-methyl substitution pattern is associated with enhanced D1 receptor affinity and selectivity in related benzazepine series [3].

Receptor Pharmacology Dopamine Receptors Structure-Activity Relationship

Analytical Method Validation and Impurity Profiling: The Exclusive Application of N-Methyl Fenoldopam Hydrochloride in Fenoldopam Drug Product QC

N-Methyl fenoldopam hydrochloride is not a clinical candidate but an essential analytical tool. Its primary and exclusive application is as a reference standard for the identification, quantification, and control of the N-methyl impurity in fenoldopam drug substances and finished products . The compound is used for analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDAs) and during the commercial production of fenoldopam [1]. It is also employed in forced degradation studies to assess the stability of fenoldopam formulations and to identify potential degradation products [2]. This specific analytical role distinguishes it from all other fenoldopam analogs, which lack this regulatory-defined purpose.

Analytical Chemistry Method Validation Pharmaceutical Quality Control

Optimal Procurement and Utilization Scenarios for N-Methyl Fenoldopam Hydrochloride (CAS 104130-00-9)


ANDA Filing and Pharmaceutical Method Validation for Fenoldopam Drug Products

Procurement of N-methyl fenoldopam hydrochloride as Fenoldopam USP Related Compound A is mandatory for any generic pharmaceutical manufacturer developing an Abbreviated New Drug Application (ANDA) for fenoldopam mesylate injection. The compound is used to establish system suitability, validate HPLC methods for impurity profiling, and quantify the N-methyl impurity in both drug substance and finished product stability studies. Regulatory guidelines require the use of the official USP reference standard for these purposes; no alternative compound can be substituted without extensive revalidation and justification to regulatory authorities .

Forced Degradation Studies and Stability-Indicating Method Development

In pharmaceutical development, N-methyl fenoldopam hydrochloride is used as a marker compound in forced degradation studies to evaluate the stability of fenoldopam formulations under stress conditions (e.g., heat, light, oxidation). The compound helps establish the specificity of stability-indicating analytical methods, ensuring that degradation products do not co-elute with the active pharmaceutical ingredient. This application is critical for defining the shelf-life and storage conditions of fenoldopam drug products [1].

Pharmacological Tool for Investigating Central D1 Receptor Function in Preclinical Models

For academic and industry researchers studying the role of dopamine D1 receptors in the central nervous system, N-methyl fenoldopam may serve as a valuable tool compound. Unlike the parent fenoldopam, which is restricted to the periphery due to poor blood-brain barrier penetration [2], the N-methyl analog is hypothesized to exhibit enhanced CNS bioavailability. This makes it a candidate for use in behavioral pharmacology studies (e.g., locomotor activity, drug discrimination, cognitive function) where central D1 receptor activation is the endpoint of interest. Researchers should note, however, that direct comparative CNS pharmacokinetic data for this specific compound are not yet published, and its use in this context is based on established structure-activity relationships in the benzazepine class [3].

Quality Control and Batch Release Testing in Commercial Fenoldopam Manufacturing

In commercial manufacturing settings, N-methyl fenoldopam hydrochloride is used as a reference standard for routine quality control and batch release testing of fenoldopam mesylate API and finished drug products. The compound is employed to calibrate analytical instruments, verify the accuracy of impurity quantitation methods, and ensure that each manufactured batch meets the impurity limits specified in the USP monograph (typically NMT 0.1-0.5% for any individual specified impurity) . This ensures patient safety and regulatory compliance for every commercial batch of fenoldopam distributed.

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